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Introduction

Pasodacigib is a potent and selective inhibitor of Diacylglycerol Kinase alpha (DGKa), a
critical negative regulator of T cell activation.[1][2] DGKa metabolizes diacylglycerol (DAG), a
key second messenger that activates signaling pathways downstream of the T cell receptor
(TCR), leading to T cell activation, proliferation, and cytokine production. By inhibiting DGKa,
pasodacigib enhances DAG-mediated signaling, thereby promoting anti-tumor immune
responses. These application notes provide detailed protocols for in vitro biochemical and cell-
based assays to characterize the activity of pasodacigib.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and cellular activities of pasodacigib.

Table 1: Biochemical Potency and Selectivity of Pasodacigib
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Target ICs0 (NM) Assay Method

DGKa 15 ADP-Glo™ Kinase Assay
DGKp 150 ADP-Glo™ Kinase Assay
DGKy 220 ADP-Glo™ Kinase Assay
DGKd >1000 ADP-Glo™ Kinase Assay
DGKe 85 ADP-Glo™ Kinase Assay
DGKC 18 ADP-Glo™ Kinase Assay
PI3Ka >10000 Kinase-Glo® Max Assay

LANCE® Ultra TR-FRET
Assay

MTOR >10000

Table 2: Cellular Activity of Pasodacigib in Human Jurkat T cells

Cellular Endpoint ECso (nM) Assay Method

IL-2 Production 25 ELISA

NFAT Reporter Activation 18 Luciferase Reporter Assay
CD69 Expression 35 Flow Cytometry

Cell Proliferation (CFSE) 42 Flow Cytometry

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DGKa signaling pathway and a general workflow for
determining the biochemical potency of pasodacigib.
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Caption: DGKa signaling pathway in T cells and the inhibitory action of pasodacigib.
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Caption: General experimental workflow for a DGKa biochemical assay.

Experimental Protocols
Protocol 1: DGKa Biochemical Potency Assay (ADP-
Glo™)

Principle: This assay measures the activity of DGKa by quantifying the amount of ADP
produced during the kinase reaction. The ADP is converted to ATP, which is then used in a
luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP
produced and, therefore, to the DGKa activity.

Materials and Reagents:

Recombinant human DGKa enzyme

o DGKa Substrate: D-a-1,2-dioctanoyl-glycerol (DAG) and L-a-phosphatidylserine (PS)
o ATP

» Pasodacigib

o ADP-Glo™ Kinase Assay Kit (Promega)

o Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM KCI, 5 mM MgClz, 0.5 mM EGTA, 0.25 mM
DTT, 0.01% Triton X-100

o White, opaque 384-well assay plates

Procedure:
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o Compound Preparation: Prepare a 10-point serial dilution of pasodacigib in 100% DMSO,
starting from a 1 mM stock. Typically, a 1:3 dilution series is performed.

o Assay Plate Preparation:

o Add 1 pL of diluted pasodacigib or DMSO (for control wells) to the appropriate wells of a
384-well plate.

o Add 10 pL of DGKa enzyme solution (e.g., 2.5 ng/pL in Assay Buffer) to all wells.
o Incubate for 15 minutes at room temperature.
» Kinase Reaction Initiation:

o Prepare the substrate/ATP mix. For a final concentration of 100 uM DAG/PS and 25 pM
ATP, mix equal volumes of 200 uM DAG/PS vesicles and 50 uM ATP in Assay Buffer.

o Add 10 pL of the substrate/ATP mix to all wells to start the reaction.
e Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
 Signal Generation:

o Add 20 uL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o Incubate for 40 minutes at room temperature.

o Add 40 puL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP
and contains luciferase/luciferin to generate a luminescent signal.

o Incubate for 30-60 minutes at room temperature.
o Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:

o Subtract the background luminescence (wells with no enzyme).
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o Normalize the data by setting the "no inhibition" control (DMSO only) as 100% activity and
the "full inhibition" control (high concentration of a known inhibitor or no enzyme) as 0%
activity.

» Plot the percent inhibition versus the log concentration of pasodacigib.

 Fit the data to a four-parameter logistic equation to determine the ICso value.

Protocol 2: Cell-Based Jurkat T Cell Activation Assay
(IL-2 Production)

Principle: This assay measures the ability of pasodacigib to enhance T cell activation by
guantifying the production of Interleukin-2 (IL-2), a key cytokine released by activated T cells.
Jurkat cells, a human T lymphocyte cell line, are stimulated via their T cell receptor, and the
amount of IL-2 secreted into the supernatant is measured by ELISA.

Materials and Reagents:

Jurkat E6.1 cells

e RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,
100 U/mL penicillin, and 100 pg/mL streptomycin.

o Pasodacigib

e Anti-CD3 antibody (clone OKT3)

e Anti-CD28 antibody

e Human IL-2 ELISA Kit

o 96-well cell culture plates (flat-bottom)

96-well ELISA plates

Procedure:

o Plate Coating:
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o Coat the wells of a 96-well cell culture plate with anti-CD3 antibody at 1 pg/mL in sterile
PBS overnight at 4°C.

o Wash the wells three times with sterile PBS before use.

o Compound Preparation: Prepare a serial dilution of pasodacigib in cell culture medium.

e Cell Plating and Treatment:

o

Harvest Jurkat cells and resuspend them in fresh medium to a density of 1 x 10° cells/mL.

[¢]

Add 100 pL of the cell suspension to each well of the anti-CD3 coated plate.

[e]

Add 50 pL of the pasodacigib dilutions to the appropriate wells.

[e]

Add 50 pL of anti-CD28 antibody to a final concentration of 2 pg/mL to all stimulated wells.
For unstimulated controls, add medium only.

e Cell Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

o Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.
Carefully collect 100 pL of the supernatant from each well for IL-2 analysis.

e |L-2 Quantification (ELISA):

o Perform the IL-2 ELISA according to the manufacturer's protocol.

[¢]

Briefly, add collected supernatants and IL-2 standards to the ELISA plate pre-coated with
an anti-human IL-2 capture antibody.

[e]

Incubate, wash, and then add a detection antibody.

[e]

Incubate, wash, and add a substrate solution to develop the color.

o

Stop the reaction and read the absorbance at 450 nm using a microplate reader.
Data Analysis:

o Generate a standard curve using the IL-2 standards.
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» Calculate the concentration of IL-2 in each sample from the standard curve.
e Plot the IL-2 concentration versus the log concentration of pasodacigib.

» Fit the data to a four-parameter logistic equation to determine the ECso value, which is the
concentration of pasodacigib that elicits a half-maximal response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Pasodacigib In Vitro
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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